molecular formula C39H32O15 B14764472 3'',4''-Di-O-p-coumaroylquercitrin

3'',4''-Di-O-p-coumaroylquercitrin

Cat. No.: B14764472
M. Wt: 740.7 g/mol
InChI Key: VIRFRWFMTVPWDV-ZZEMBROASA-N
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Description

3’‘,4’'-Di-O-p-coumaroylquercitrin, also known as Quercetin 3-O-(3”,4”-di-E-p-coumaroyl)-α-L-rhamnopyranoside, is a natural flavonoid compound. It is derived from quercetin, a well-known flavonoid, and is characterized by the presence of two p-coumaroyl groups attached to the quercitrin molecule. This compound is primarily found in various plants and is known for its potential biological activities, making it a subject of interest in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’‘,4’'-Di-O-p-coumaroylquercitrin typically involves the esterification of quercitrin with p-coumaric acid. The reaction is usually carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods: Industrial production of 3’‘,4’'-Di-O-p-coumaroylquercitrin is less common due to its natural abundance in plants. extraction from plant sources followed by purification is a feasible method. The extraction process involves solvent extraction using ethanol or methanol, followed by purification through column chromatography .

Chemical Reactions Analysis

Types of Reactions: 3’‘,4’'-Di-O-p-coumaroylquercitrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3’‘,4’'-Di-O-p-coumaroylquercitrin has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.

    Biology: The compound is studied for its antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and cardioprotective activities.

    Industry: It is used in the development of natural health products and supplements

Mechanism of Action

The biological effects of 3’‘,4’'-Di-O-p-coumaroylquercitrin are primarily attributed to its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and apoptosis, making it a potential therapeutic agent for various diseases .

Comparison with Similar Compounds

Uniqueness: 3’‘,4’'-Di-O-p-coumaroylquercitrin is unique due to the presence of two p-coumaroyl groups, which enhance its biological activities compared to its parent compound quercetin. This structural modification provides additional sites for interaction with biological targets, potentially increasing its efficacy in various applications .

Properties

Molecular Formula

C39H32O15

Molecular Weight

740.7 g/mol

IUPAC Name

[(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-5-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H32O15/c1-19-35(52-30(46)14-6-20-2-9-23(40)10-3-20)38(53-31(47)15-7-21-4-11-24(41)12-5-21)34(49)39(50-19)54-37-33(48)32-28(45)17-25(42)18-29(32)51-36(37)22-8-13-26(43)27(44)16-22/h2-19,34-35,38-45,49H,1H3/b14-6+,15-7+/t19-,34+,35-,38-,39-/m0/s1

InChI Key

VIRFRWFMTVPWDV-ZZEMBROASA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)OC(=O)/C=C/C6=CC=C(C=C6)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)O)OC(=O)C=CC6=CC=C(C=C6)O

Origin of Product

United States

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